molecular formula C10H16N2O2 B3055166 5-Cyclohexyl-5-methylimidazolidine-2,4-dione CAS No. 6326-77-8

5-Cyclohexyl-5-methylimidazolidine-2,4-dione

Cat. No. B3055166
CAS RN: 6326-77-8
M. Wt: 196.25 g/mol
InChI Key: YBMOLUUAPATTDX-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-methylimidazolidine-2,4-dione, also known as CHMI, is a cyclic organic compound that is widely used in scientific research. It is a versatile molecule that has a wide range of applications, from lab experiments to drug development. CHMI has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug discovery.

Scientific Research Applications

Overview of Hydantoin Derivatives

Hydantoin derivatives, including 5-Cyclohexyl-5-methylimidazolidine-2,4-dione, are recognized for their significant biological and pharmacological activities, making them an essential scaffold in medicinal chemistry. These compounds have been linked to a variety of therapeutic and agrochemical applications due to their diverse biological activities. Moreover, hydantoins play a crucial role in the chemical or enzymatic synthesis of important, non-natural amino acids and their conjugates, offering potential medical applications. The Bucherer-Bergs reaction is a notable method for producing hydantoins, providing an efficient route for the synthesis of important natural products and new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Thiazolidinediones and Their Biological Activities

Thiazolidinediones, chemically related to imidazolidine-2,4-dione, have been explored extensively for their potential as PTP 1B inhibitors, offering a new approach to treating insulin resistance and type 2 diabetes mellitus (T2DM). These compounds have shown promise in optimizing the structural framework for potential PTP 1B inhibitors, highlighting their significance in designing novel therapeutics for diabetes management (Verma et al., 2019). Additionally, 2,4-Thiazolidinediones have been reviewed for their antimicrobial, antitumor, and antidiabetic properties, demonstrating their versatility as a pharmacophore for developing a wide range of lead molecules against various clinical disorders (Singh et al., 2022).

Rhodanine and Thiazolidinedione in Drug Discovery

Rhodanine-based compounds, similar in structure to thiazolidinediones and hydantoins, have shown numerous biological activities, although their non-specific target modulation has been a point of criticism. This review discusses the biological activities of rhodanine-based compounds and compares rhodanine and thiazolidine-2,4-dione moieties, providing insight into the challenges and considerations in utilizing these scaffolds for drug discovery (Tomašič & Peterlin Mašič, 2012).

Environmental Implications of Herbicides

The use of mesotrione, a herbicide structurally related to hydantoin derivatives, highlights the importance of understanding the environmental fate and safety of such compounds. This comprehensive review of mesotrione's efficiency, effects, and fate in the environment after 15 years of agricultural use provides insights into its safety profile, suggesting no significant risks to humans, non-target organisms, or the environment (Carles et al., 2017).

properties

IUPAC Name

5-cyclohexyl-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOLUUAPATTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274732
Record name 5-cyclohexyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6326-77-8
Record name 2, 5-cyclohexyl-5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-cyclohexyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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